

# Independent Verification of Cemsidomide Clinical Trial Data (NCT04756726): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (Rac)-Cemsidomide |           |
| Cat. No.:            | B10829267         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cemsidomide (CFT7455), an investigational agent, with other approved and investigational therapies for relapsed/refractory multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The information is based on publicly available data from the NCT04756726 clinical trial and other relevant studies, intended to support independent verification and further research.

### Cemsidomide: A Novel IKZF1/3 Degrader

Cemsidomide is an orally bioavailable small molecule designed as a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival of malignant B-cell populations in various hematological cancers, including multiple myeloma and non-Hodgkin's lymphomas.[2] Cemsidomide functions as a "molecular glue," bringing the target proteins IKZF1 and IKZF3 into proximity with the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action is shared with other immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide.

#### **Clinical Trial NCT04756726 Overview**



The NCT04756726 trial is a Phase 1/2, open-label, multicenter, first-in-human study evaluating the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Cemsidomide. The trial is enrolling patients with relapsed or refractory multiple myeloma and non-Hodgkin's lymphoma. In the multiple myeloma cohorts, Cemsidomide is being evaluated as a single agent and in combination with dexamethasone. For non-Hodgkin's lymphoma, it is being studied as a monotherapy.

## **Comparative Efficacy Data**

The following tables summarize the clinical efficacy of Cemsidomide in the NCT04756726 trial and compare it with other relevant therapies in similar patient populations.

Table 1: Cemsidomide Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)



| Treatment<br>(Trial)                                                  | Patient<br>Population           | Overall<br>Response<br>Rate (ORR)           | Very Good<br>Partial<br>Response<br>(VGPR) or<br>Better | Citation(s) |
|-----------------------------------------------------------------------|---------------------------------|---------------------------------------------|---------------------------------------------------------|-------------|
| Cemsidomide<br>(100 μg) +<br>Dexamethasone<br>(NCT04756726)           | 10 evaluable patients           | 50%                                         | -                                                       |             |
| Cemsidomide<br>(75 μg) +<br>Dexamethasone<br>(NCT04756726)            | 20 evaluable patients           | 40%                                         | -                                                       |             |
| Cemsidomide (all<br>doses) +<br>Dexamethasone<br>(NCT04756726)        | 42 evaluable patients           | 26%                                         | -                                                       |             |
| Lenalidomide +<br>Dexamethasone                                       | Relapsed/Refract<br>ory MM      | 82.1% (61.2%<br>PR, 13.4%<br>VGPR, 7.5% CR) | 20.9%                                                   |             |
| Pomalidomide +<br>Low-Dose<br>Dexamethasone                           | Relapsed/Refract<br>ory MM      | 35%                                         | -                                                       |             |
| Mezigdomide<br>(CC-92480) +<br>Dexamethasone<br>(CC-92480-MM-<br>001) | Triple-class<br>refractory RRMM | 41%                                         | 25% (2% sCR,<br>3% CR, 20%<br>VGPR)                     |             |

Table 2: Cemsidomide Efficacy in Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL)



| Treatment<br>(Trial)                                        | Patient<br>Population                                              | Overall<br>Response<br>Rate (ORR) | Complete<br>Metabolic<br>Response<br>(CMR) | Citation(s) |
|-------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------|--------------------------------------------|-------------|
| Cemsidomide<br>(monotherapy, all<br>doses)<br>(NCT04756726) | 21 evaluable<br>patients (16<br>PTCL)                              | 38%                               | 19%                                        |             |
| Cemsidomide<br>(monotherapy, in<br>PTCL)<br>(NCT04756726)   | 16 evaluable patients                                              | 44%                               | 25%                                        | _           |
| Lenalidomide<br>(monotherapy)                               | Relapsed/Refract<br>ory Aggressive<br>NHL                          | 35%                               | 12% (CR/CRu)                               |             |
| Pomalidomide                                                | Data not readily<br>available for NHL<br>in a comparable<br>format | -                                 | -                                          |             |
| Mezigdomide<br>(CC-92480)                                   | Data not readily<br>available for NHL<br>in a comparable<br>format | -                                 | -                                          | _           |

# **Safety and Tolerability**

Table 3: Common (≥10%) Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with Cemsidomide in NHL (NCT04756726)



| Adverse Event       | Percentage of Patients | Citation(s) |
|---------------------|------------------------|-------------|
| Neutropenia         | 50%                    |             |
| Anemia              | 10%                    | _           |
| Maculo-papular rash | 10%                    | _           |
| Febrile neutropenia | 10%                    | _           |

In the multiple myeloma cohort, neutropenia was also noted as a manageable adverse event. The most common grade 3 or higher adverse events across all dose levels in the MM cohort included neutropenia.

# Signaling Pathway and Experimental Workflow Cemsidomide Mechanism of Action

The following diagram illustrates the proposed mechanism of action for Cemsidomide, leading to the degradation of IKZF1 and IKZF3.



#### Click to download full resolution via product page

Caption: Cemsidomide acts as a molecular glue, facilitating the ubiquitination and proteasomal degradation of IKZF1/3.

#### **NCT04756726 Clinical Trial Workflow**

This diagram outlines the general workflow for a patient participating in the NCT04756726 clinical trial.





Click to download full resolution via product page

Caption: High-level overview of the patient journey and data collection in the NCT04756726 trial.

# **Experimental Protocols**Study Design

The NCT04756726 study is a Phase 1/2, multicenter, open-label, first-in-human trial. The Phase 1 portion follows a dose-escalation design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of Cemsidomide. The Phase 2 portion will further evaluate the safety and efficacy of Cemsidomide at the RP2D in expansion cohorts.



#### **Patient Population**

Eligible patients are adults with relapsed or refractory Non-Hodgkin's Lymphoma or Multiple Myeloma who have exhausted standard therapeutic options. For the MM cohort, patients must have received at least three prior lines of therapy, including lenalidomide, pomalidomide, a proteasome inhibitor, and an anti-CD38 antibody. For the NHL cohort, prior therapy requirements vary by subtype but generally include standard chemoimmunotherapy.

#### **Treatment Administration**

Cemsidomide is administered orally. In the MM cohorts, it is given as a single agent or in combination with dexamethasone. In the NHL cohorts, it is administered as a monotherapy. The dosing schedules have varied during the dose-escalation phase.

### **Efficacy Assessment**

The primary efficacy endpoint is the Overall Response Rate (ORR). For the NHL cohorts, antitumor activity is assessed according to the Lugano 2014 classification. This classification uses PET-CT imaging to evaluate metabolic response based on a 5-point scale.

#### **Safety Assessment**

Safety and tolerability are assessed through the monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are evaluated to determine the MTD.

#### Pharmacokinetic and Pharmacodynamic Analysis

Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Cemsidomide. This typically involves collecting blood samples at various time points to measure drug concentrations. Pharmacodynamic (PD) assessments are conducted to evaluate the biological effects of the drug, such as the degradation of IKZF1 and IKZF3 in patient samples.

#### Conclusion

The initial data from the NCT04756726 trial suggest that Cemsidomide has promising clinical activity in heavily pre-treated patients with relapsed/refractory multiple myeloma and non-



Hodgkin's lymphoma, with a manageable safety profile. The overall response rates observed with Cemsidomide are encouraging, particularly in the context of patients who have failed multiple prior lines of therapy, including other IKZF1/3 degraders. Direct comparative data from randomized controlled trials will be necessary to definitively establish the therapeutic positioning of Cemsidomide relative to existing and emerging therapies. The ongoing dose-expansion phase of the NCT04756726 trial will provide further insights into the safety and efficacy of this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Response Assessment in Lymphoma: The Lugano Classification and Beyond Imaging Endpoints [imagingendpoints.com]
- 2. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Independent Verification of Cemsidomide Clinical Trial Data (NCT04756726): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829267#independent-verification-of-cemsidomide-clinical-trial-data-nct04756726]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com